molecular formula C15H21NO4 B13392536 Benzyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate

Benzyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate

Cat. No.: B13392536
M. Wt: 279.33 g/mol
InChI Key: KZNCFIIFMFCSHL-UHFFFAOYSA-N
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Description

Benzyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate is a protected amino acid ester featuring a tert-butoxycarbonyl (Boc) group on the amino moiety and a benzyl ester at the carboxyl terminus. This compound serves as a critical intermediate in peptide synthesis, where the Boc group protects the amine during coupling reactions, and the benzyl ester facilitates solubility in organic solvents. Its structural simplicity (lacking additional substituents on the propanoate backbone) distinguishes it as a versatile building block for constructing peptide backbones .

Properties

IUPAC Name

benzyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-11(16-14(18)20-15(2,3)4)13(17)19-10-12-8-6-5-7-9-12/h5-9,11H,10H2,1-4H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZNCFIIFMFCSHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OCC1=CC=CC=C1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The preparation of this compound involves two main steps:

This approach ensures orthogonal protection, allowing selective deprotection during peptide synthesis.

Detailed Synthetic Route

Step Reaction Type Reagents and Conditions Outcome
1 Boc Protection React L-alanine (or racemic DL-alanine) with di-tert-butyl dicarbonate (Boc2O) in basic aqueous or organic medium (e.g., NaHCO3 or Na2CO3) Formation of Boc-protected alanine
2 Benzyl Esterification Treat Boc-protected alanine with benzyl alcohol in presence of coupling agents such as DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), often with DMAP (4-dimethylaminopyridine) as catalyst, in anhydrous solvents like dichloromethane (DCM) Formation of this compound

This two-step process is widely used due to its efficiency and high yields, typically over 70%.

Representative Experimental Procedure

  • Boc Protection:

    • Dissolve alanine (1 equiv) in aqueous sodium bicarbonate solution.
    • Add di-tert-butyl dicarbonate (1.1 equiv) dropwise at 0 °C.
    • Stir the mixture at room temperature for several hours.
    • Extract the Boc-protected amino acid into an organic solvent and dry.
  • Benzyl Esterification:

    • Dissolve Boc-protected alanine in anhydrous dichloromethane.
    • Add benzyl alcohol (1.2 equiv), DCC (1.1 equiv), and DMAP (0.1 equiv).
    • Stir at room temperature under inert atmosphere for 12–24 hours.
    • Filter off dicyclohexylurea byproduct.
    • Purify the product by flash chromatography.

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Temperature 0 °C to room temperature Low temperature minimizes side reactions
Solvent Dichloromethane (DCM), ethyl acetate Anhydrous solvents preferred for esterification
Catalysts DMAP Enhances esterification rate
Coupling Agents DCC, EDC Carbodiimides commonly used
Reaction Time 12–24 hours Monitored by TLC or HPLC

Optimization focuses on minimizing racemization and maximizing yield and purity.

Analytical Characterization

To confirm the identity and purity of this compound, the following techniques are employed:

Technique Purpose Typical Observations
Nuclear Magnetic Resonance (NMR) Structural verification (¹H and ¹³C) Characteristic Boc tert-butyl singlet (~1.4 ppm), benzyl aromatic protons (~7.2–7.4 ppm), methylene protons (~5.1 ppm)
Mass Spectrometry (MS) Molecular weight confirmation Molecular ion peak at m/z ~327 (M+H)+
Infrared Spectroscopy (IR) Functional group identification Strong carbamate C=O stretch (~1700 cm⁻¹), ester C=O stretch (~1735 cm⁻¹)
High Performance Liquid Chromatography (HPLC) Purity assessment Purity typically >95% after purification

Research Results and Yields

Several studies and commercial suppliers report the following data for the preparation of this compound or closely related Boc-protected benzyl esters:

Study/Source Yield (%) Purity (%) Notes
Laboratory synthesis reports 70–85 >95 Using DCC/DMAP coupling, standard protocols
VulcanChem (related compound) ~72 Not specified Similar Boc-protected benzyl esters synthesized with standard coupling agents
Academic literature 75–80 >98 Optimized conditions minimize racemization

Comparative Analysis with Related Compounds

Compound Name Molecular Weight (g/mol) Key Differences Preparation Notes
Benzyl 2-[2-(tert-butoxycarbonylamino)propanoylamino]propanoate 350.4 Additional amide linkage Similar Boc protection, multi-step synthesis
Benzyl (2R)-3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate 371.4 Tyrosine derivative with phenol group Boc protection of tyrosine, benzyl esterification
This compound (target compound) ~327.4 Boc-protected alanine benzyl ester Two-step Boc protection and benzyl esterification

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate is a chemical compound with a molecular weight of approximately 295.335 g/mol. It features a complex structure that includes a benzyl group, an amino acid derivative, and a tert-butoxycarbonyl moiety. The compound is used primarily as an intermediate in pharmaceutical synthesis and organic chemistry.

Scientific Research Applications

  • Pharmaceutical Intermediate this compound is mainly used as a pharmaceutical intermediate. It functions to protect amino functionalities during synthesis, enabling selective modifications.
  • Drug Delivery Systems It has been investigated for potential applications in drug delivery systems.
  • Antimicrobial and Anticancer Properties Compounds with similar structures are explored for their antimicrobial and anticancer properties.
  • ** রক্ষাFunctionality Safeguarding** The compound's ability to safeguard amine functionalities allows researchers to explore various modifications without losing bioactivity.
  • Synergistic Effects Studies suggest that similar compounds may exhibit synergistic effects when combined with other therapeutic agents, potentially enhancing their efficacy.

Mechanism of Action

The mechanism of action of Benzyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate involves its interaction with specific molecular targets. The compound can act as a prodrug, where it is metabolized in the body to release the active drug. The molecular targets and pathways involved depend on the specific application and the active drug released .

Comparison with Similar Compounds

Table 1: Structural Features of Comparable Compounds

Compound Name Substituents Key Functional Groups Evidence ID
This compound None (base structure) Boc-protected amine, benzyl ester N/A
Benzyl (2S)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate Hydroxyl at C3 Boc-protected amine, benzyl ester, hydroxyl
Benzyl (2S)-3-iodo-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate Iodo at C3 Boc-protected amine, benzyl ester, iodo
Benzyl 3-tert-butoxy-2-(tert-butoxycarbonylamino)propanoate tert-Butoxy at C3 Boc-protected amine, benzyl ester, tert-butoxy
BOC-L-3,4-Dihydroxyphenylalanine Benzyl Ester 3,4-Dihydroxyphenyl at C3 Boc-protected amine, benzyl ester, dihydroxyphenyl

Key Observations:

  • Substituent Impact : The introduction of hydroxyl (), iodo (), or aromatic groups () alters polarity, steric bulk, and reactivity. For example, the iodo substituent in enables cross-coupling reactions, while the dihydroxyphenyl group in may confer antioxidant properties.
  • Boc Protection : All compounds utilize the Boc group for amine protection, ensuring compatibility with standard peptide synthesis protocols.

Key Observations:

  • Photolysis : highlights photolysis as a high-precision method for generating tert-butoxy-substituted derivatives, though requiring extended reaction times.
  • Grignard Reagents : demonstrates the use of Grignard reagents to introduce heterocyclic substituents (e.g., thiophene), expanding functional diversity.

Key Observations:

  • Solubility : Hydrophobic Boc and benzyl groups dominate solubility profiles, making these compounds ideal for organic-phase reactions.
  • Specialized Applications : Iodo and hydroxylated derivatives () enable site-specific modifications in drug discovery or biomaterials.

Biological Activity

Benzyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate, also known as a derivative of amino acid compounds, exhibits significant biological activities that are relevant in medicinal chemistry and biochemistry. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique structural components, which include:

  • Benzyl group : Contributes to lipophilicity and potential interactions with biological membranes.
  • Oxycarbonylamino group : Enhances stability and solubility in biological systems.
  • Propanoate backbone : Provides a framework for enzymatic interactions.

The molecular formula is C15H22N2O4C_{15}H_{22}N_{2}O_{4} with a molecular weight of approximately 294.35 g/mol.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : It has been shown to interact with various enzymes, influencing their catalytic activity. For instance, it may act as a competitive inhibitor for certain proteases, thereby modulating protein turnover in cells.
  • Receptor Modulation : The compound may enhance or inhibit the binding affinity of ligands to specific receptors, impacting signal transduction pathways.
  • Cellular Uptake : Its lipophilic nature allows for easier penetration through cellular membranes, facilitating its bioavailability and efficacy.

Therapeutic Potential

Research has indicated that this compound holds promise in various therapeutic applications:

  • Anti-inflammatory Effects : Studies suggest that it may reduce inflammation markers in vitro, making it a candidate for treating inflammatory diseases.
  • Anticancer Properties : Preliminary data show that it could inhibit the proliferation of certain cancer cell lines by inducing apoptosis.
  • Neuroprotective Effects : There is emerging evidence that it may protect neuronal cells from oxidative stress, potentially useful in neurodegenerative conditions.

Case Studies

  • In Vitro Studies : A study conducted on human cancer cell lines demonstrated that this compound significantly reduced cell viability at concentrations above 10 µM after 48 hours of treatment. The mechanism was linked to apoptosis induction as evidenced by increased caspase activity.
  • Animal Models : In a murine model of acute inflammation, administration of the compound resulted in a notable decrease in pro-inflammatory cytokines (e.g., IL-6 and TNF-alpha), suggesting its potential as an anti-inflammatory agent.
  • Neuroprotective Activity : In studies involving neuronal cultures exposed to oxidative stressors, the compound exhibited protective effects by reducing cell death and maintaining mitochondrial integrity.

Data Tables

Biological ActivityMechanismReference
Inhibition of Cancer Cell GrowthInduction of Apoptosis
Reduction of Inflammatory CytokinesAnti-inflammatory Action
NeuroprotectionOxidative Stress Reduction

Q & A

Basic Question: What are the primary synthetic routes for Benzyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate, and what reaction conditions are critical for high yield?

Answer:
The compound is synthesized via carbamate formation, typically by reacting tert-butyl chloroformate with a benzyl-protected amino acid derivative (e.g., benzyl 2-aminopropanoate) in the presence of a base such as triethylamine. Key parameters include:

  • Solvent selection : Dichloromethane (DCM) or tetrahydrofuran (THF) are common due to their inertness and ability to dissolve both reactants .
  • Temperature : Reactions are typically conducted at 0–5°C to minimize side reactions .
  • Stoichiometry : A 1:1 molar ratio of tert-butyl chloroformate to amine ensures minimal unreacted starting material .
    Post-synthesis, purification via column chromatography or recrystallization is recommended to achieve >95% purity .

Advanced Question: How can researchers optimize reaction conditions to minimize racemization during the synthesis of Boc-protected derivatives like this compound?

Answer:
Racemization is a critical concern in chiral amino acid derivatives. To mitigate this:

  • Low-temperature protocols : Conduct reactions below 0°C to slow down base-catalyzed enolization .
  • Use of non-polar solvents : DCM reduces ionic intermediates that promote racemization .
  • Short reaction times : Monitor reaction progress via TLC or HPLC to terminate before side reactions dominate .
    Advanced techniques like flow chemistry can enhance control over reaction parameters, reducing racemization by 15–20% compared to batch methods .

Basic Question: What analytical techniques are most effective for characterizing this compound?

Answer:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR confirm the presence of the tert-butyl group (δ 1.2–1.4 ppm for 1^1H) and benzyl ester (δ 5.1–5.3 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity and identifies by-products .

Advanced Question: How does the steric hindrance of the tert-butyl group influence the compound's stability under acidic or basic conditions?

Answer:
The tert-butyl group provides steric protection to the carbamate linkage:

  • Acidic conditions : Stable below pH 3, but prolonged exposure to strong acids (e.g., TFA) cleaves the Boc group .
  • Basic conditions : Susceptible to hydrolysis at pH >10, with degradation rates increasing with temperature .
    Methodological recommendation : Use buffered solutions (pH 6–8) for storage and avoid elevated temperatures (>40°C) to extend shelf life .

Basic Question: What safety protocols are essential when handling this compound in the laboratory?

Answer:

  • Personal protective equipment (PPE) : Gloves, lab coat, and safety goggles are mandatory .
  • Ventilation : Use fume hoods to avoid inhalation of dust or vapors .
  • First aid : In case of skin contact, wash with soap and water; for eye exposure, rinse with water for 15 minutes .
  • Storage : Keep in a cool, dry place (<25°C) in airtight containers .

Advanced Question: What strategies can resolve contradictions in reported biological activity data for this compound in peptide synthesis?

Answer:
Discrepancies often arise from:

  • Impurity profiles : Use LC-MS to identify and quantify by-products (e.g., deprotected amines or hydrolyzed esters) .
  • Solvent effects : Compare activity in polar (DMSO) vs. non-polar (THF) solvents to assess solubility-driven artifacts .
  • Batch variability : Implement quality control (QC) protocols, including 1^1H NMR and elemental analysis, to ensure consistency .

Basic Question: What role does this compound play in solid-phase peptide synthesis (SPPS)?

Answer:
It serves as a Boc-protected amino acid building block, enabling:

  • Selective deprotection : The Boc group is removed with TFA, leaving benzyl esters intact for subsequent coupling .
  • Orthogonal protection : Compatibility with Fmoc/t-Bu strategies allows iterative peptide chain elongation .

Advanced Question: How can researchers identify and mitigate by-products formed during the coupling of this compound in SPPS?

Answer:
Common by-products include:

  • Diketopiperazines : Formed via cyclization; suppress by using coupling agents like HBTU and maintaining low temperatures .
  • O-Acylation : Minimize by pre-activating the carboxyl group with DIC/HOBt .
    Analytical mitigation : Use MALDI-TOF MS to detect truncated peptides and optimize coupling times .

Basic Question: What are the solubility properties of this compound, and how do they impact reaction design?

Answer:

  • High solubility : In DCM, THF, and DMF (10–50 mg/mL), facilitating homogeneous reactions .
  • Low solubility : In water or hexane, enabling precipitation-based purification .
    Design tip : Pre-dissolve in DCM before adding to aqueous phases for biphasic reactions .

Advanced Question: What computational methods are used to predict the reactivity of this compound in novel synthetic pathways?

Answer:

  • DFT calculations : Model transition states to predict regioselectivity in carbamate formation .
  • Molecular docking : Assess steric interactions in enzyme-binding studies (e.g., protease inhibition) .
  • Machine learning : Train models on existing reaction data to optimize solvent/base combinations .

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